N-(2,6-Dimethylphenyl)-2-iodobutanamide
Description
N-(2,6-Dimethylphenyl)-2-iodobutanamide (CAS: 60119-84-8; molecular formula: C₁₁H₁₅INO) is a halogenated amide derivative characterized by a 2,6-dimethylphenyl group attached to a 2-iodobutanamide backbone. This compound is structurally related to Etidocaine, a long-acting local anesthetic, where the iodine substituent enhances lipid solubility and prolongs nerve membrane interaction . The synthesis involves iodination of the butanamide precursor, followed by coupling with 2,6-dimethylaniline. Crystallographic studies of such compounds often employ programs like SHELX for structure determination and refinement, ensuring precise molecular geometry analysis . Its primary application lies in pharmaceutical contexts, particularly in regional anesthesia, though structural analogs are also utilized in agrochemicals (e.g., fungicides) .
Properties
CAS No. |
60119-84-8 |
|---|---|
Molecular Formula |
C12H16INO |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-iodobutanamide |
InChI |
InChI=1S/C12H16INO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |
InChI Key |
VVLXDNYGDBFXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-iodobutanamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent, followed by iodination. One common method involves the acylation of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as pyridine to form N-(2,6-dimethylphenyl)butanamide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-iodobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield N-(2,6-dimethylphenyl)-2-azidobutanamide, while reduction with lithium aluminum hydride can produce N-(2,6-dimethylphenyl)-2-aminobutanamide .
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-iodobutanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodobutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to N-(2,6-Dimethylphenyl)-2-iodobutanamide fall into two categories: pharmaceutical analogs (e.g., anesthetics) and agrochemical analogs (e.g., fungicides). Key comparisons are outlined below:
Pharmaceutical Analogs
Etidocaine
- Structure : Shares the N-(2,6-dimethylphenyl) group but includes a tertiary amine and iodine in the butanamide chain.
- Application : Long-duration local anesthetic due to high lipid solubility from iodine, enabling prolonged nerve blockade .
- Key Difference : Etidocaine’s tertiary amine enhances its binding to sodium channels compared to simpler amides.
Agrochemical Analogs
Metalaxyl (C₁₅H₂₁NO₄) Structure: Replaces iodine with a methoxyacetyl group. Application: Systemic fungicide targeting Oomycetes by inhibiting RNA polymerase . Key Difference: Methoxyacetyl enhances fungal specificity but reduces mammalian toxicity.
Benalaxyl (C₂₀H₂₃NO₃) Structure: Substitutes iodine with a phenylacetyl group. Application: Broad-spectrum fungicide with soil persistence . Key Difference: Bulky phenyl group increases environmental stability but limits solubility.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological vs. Agrochemical Profiles
| Property | This compound | Metalaxyl | Benalaxyl |
|---|---|---|---|
| Lipid Solubility | High (iodine) | Moderate | Low |
| Target Specificity | Sodium channels (nerves) | Fungal RNA pol. | Fungal membranes |
| Environmental Persistence | Low (pharma use) | Moderate | High |
Research Findings
Structure-Activity Relationship (SAR) :
- The iodine atom in this compound increases lipophilicity, enhancing nerve membrane penetration and anesthetic duration .
- In agrochemical analogs, methoxyacetyl (Metalaxyl) and phenylacetyl (Benalaxyl) groups improve fungal target affinity but reduce mammalian bioavailability .
Synthesis and Analysis :
- Crystallographic refinement using SHELX software ensures accurate determination of bond lengths and angles, critical for validating the iodine’s stereochemical role .
Contrasting Applications: Minor structural modifications shift functionality: iodine → anesthetic, methoxyacetyl → fungicide. This highlights the versatility of the N-(2,6-dimethylphenyl) scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
